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Compound of Interest

Compound Name: Dlin-MC4-dma

Cat. No.: B10857436 Get Quote

Executive Summary
In the landscape of lipid nanoparticle (LNP) delivery systems, SM-102 represents the current

clinical gold standard for mRNA delivery (exemplified by the Moderna COVID-19 vaccine),

while DLin-MC4-DMA (MC4) is a research-grade ionizable lipid from the earlier DLin-DMA

lineage.

The Verdict:SM-102 demonstrates significantly superior transfection efficiency and

biocompatibility compared to DLin-MC4-DMA.

SM-102 features a branched tail structure and an optimized pKa (6.[1]68) that balances

stability in circulation with rapid endosomal release and biodegradability.

DLin-MC4-DMA, an analog of the clinically approved DLin-MC3-DMA, possesses a higher

pKa (~6.93). This higher pKa results in increased surface charge at physiological pH, leading

to faster immune clearance (opsonization) and higher toxicity, while simultaneously hindering

efficient cargo release in the cytoplasm.

This guide details the physicochemical mechanisms driving this performance gap.

Part 1: Chemical & Physical Properties
The efficiency of an ionizable lipid is dictated by its ability to switch charge states: neutral in the

blood (pH 7.4) to reduce toxicity, and cationic in the endosome (pH 5.5) to trigger release.
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Structural Comparison

Feature DLin-MC4-DMA (MC4)

SM-102 (Heptadecan-9-yl
8-((2-hydroxyethyl)(6-oxo-
6-
(undecyloxy)hexyl)amino)
octanoate)

Lipid Class Dilinoleyl Amino Lipid
Branched Biodegradable

Amino Lipid

Tail Structure

Linear, Unsaturated: Two

linoleic acid chains (C18:2).

Rigid "cylindrical" shape.

Branched, Saturated:

Branching at the tail creates a

"cone" shape, enhancing

fusogenicity.

Linker
Stable alkyl/ether linkage (Low

biodegradability).

Ester Linkage: Enzyme-

cleavable, allowing rapid

clearance and reduced toxicity.

pKa (Apparent) ~6.93 (Too Basic) 6.68 (Optimal)

Charge at pH 7.4
High (~25% Cationic): Leads

to protein binding & clearance.

Low (<10% Cationic): "Stealth"

properties in circulation.

The pKa "Goldilocks Zone"
The seminal work by Jayaraman et al. (2012) established that the optimal pKa for hepatic gene

silencing is 6.2–6.5.

DLin-MC4-DMA (pKa 6.93): Falls outside this range. It remains partially protonated at

neutral pH, causing LNPs to aggregate or be cleared by the reticuloendothelial system

(RES) before reaching target cells.

SM-102 (pKa 6.68): While slightly higher than the siRNA optimum, this pKa is optimized for

intramuscular (IM) mRNA delivery, balancing depot formation with intracellular release.

Part 2: Transfection Efficiency Analysis
Mechanism of Action: The "Proton Sponge" & Fusion
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Transfection efficiency relies on the Endosomal Escape phase.

Uptake: LNP enters via endocytosis.

Acidification: Endosome pH drops to ~5.5.

Ionization: Lipid protonates, becoming cationic.

Interaction: Cationic lipid interacts with anionic endosomal phospholipids.

Disruption: Formation of the inverted hexagonal phase (

), rupturing the membrane and releasing RNA.

Why SM-102 Wins: SM-102's branched tail promotes the cone geometry required for the

phase more effectively than MC4's linear dilinoleyl tails. Furthermore, MC4's high pKa means it
binds the mRNA cargo too tightly, potentially failing to release it even after endosomal escape.

Visualization: LNP Intracellular Pathway
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Caption: Comparative pathway analysis. SM-102 maintains neutrality in circulation, ensuring

delivery. MC4's higher pKa leads to premature opsonization and clearance.
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Metric DLin-MC4-DMA SM-102

In Vitro Potency (HeLa)
Moderate (Requires higher

doses)
High (Efficient at low doses)

In Vivo Expression (Liver) Low (Due to clearance)
High (Standard for hepatic

delivery)

In Vivo Expression (Muscle) Poor Excellent (Vaccine standard)

Biodegradability Low (Accumulates in tissue) High (T_1/2 < 24 hours)

Toxicity Profile Higher (Pro-inflammatory) Low (Transient inflammation)

Part 3: Experimental Protocol (Standardized
Comparison)
To objectively compare these lipids in your own lab, use this standardized formulation protocol.

This eliminates variables such as N/P ratio and buffer composition.

Materials
Cargo: Firefly Luciferase mRNA (mFluc).

Lipids:

Ionizable Lipid (SM-102 or DLin-MC4-DMA)

DSPC (Helper Lipid)

Cholesterol (Structural Lipid)

PEG-2000-DMG (Stealth Lipid)

Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)

Microfluidic Mixing Workflow
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Organic Phase: Dissolve lipids in ethanol at the specified molar ratios. Total lipid

concentration: 10 mM.

Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). N/P ratio = 6 (Nitrogen on

lipid to Phosphate on mRNA).

Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1

(Aqueous:Organic) and Total Flow Rate (TFR) of 12 mL/min.

Dialysis: Dialyze against 1X PBS (pH 7.4) for 12-18 hours to remove ethanol and neutralize

pH. Critical: This step reveals the pKa stability issues of MC4 (aggregation may occur).

Characterization: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay).

Readout
Transfection: Treat HEK293T cells (0.1 µg mRNA/well).

Assay: Measure luminescence at 24 hours.

Expectation: SM-102 should yield 10-50x higher luminescence than MC4 due to superior

cytosolic release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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